molecular formula C10H9N3S B2370145 N-quinolin-5-ylthiourea CAS No. 860621-03-0

N-quinolin-5-ylthiourea

Cat. No.: B2370145
CAS No.: 860621-03-0
M. Wt: 203.26
InChI Key: TUAOXEMLOUKHAY-UHFFFAOYSA-N
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Description

N-quinolin-5-ylthiourea is an organosulfur compound with the molecular formula C10H9N3S It is a derivative of thiourea, where the quinoline ring is attached to the nitrogen atom of the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-quinolin-5-ylthiourea typically involves the reaction of quinoline-5-amine with thiocyanate or isothiocyanate under controlled conditions. One common method is the reaction of quinoline-5-amine with ammonium thiocyanate in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction proceeds as follows:

Quinoline-5-amine+Ammonium thiocyanateThis compound\text{Quinoline-5-amine} + \text{Ammonium thiocyanate} \rightarrow \text{this compound} Quinoline-5-amine+Ammonium thiocyanate→this compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-quinolin-5-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

N-quinolin-5-ylthiourea has diverse applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of complex organic compounds.

    Biology: The compound exhibits potential antibacterial, antioxidant, and anticancer properties.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: this compound is used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-quinolin-5-ylthiourea involves its interaction with molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the thiourea moiety can form covalent bonds with nucleophilic sites on proteins, inhibiting their activity.

Comparison with Similar Compounds

    Thiourea: A simpler analog with a similar structure but without the quinoline ring.

    N-phenylthiourea: Another derivative of thiourea with a phenyl group instead of a quinoline ring.

Uniqueness: N-quinolin-5-ylthiourea is unique due to the presence of the quinoline ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and its versatility in various chemical reactions.

Properties

IUPAC Name

quinolin-5-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c11-10(14)13-9-5-1-4-8-7(9)3-2-6-12-8/h1-6H,(H3,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAOXEMLOUKHAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860621-03-0
Record name (quinolin-5-yl)thiourea
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